molecular formula C16H12F2O2 B1193011 (e)-2,6-Difluoro-4'-methoxychalcone

(e)-2,6-Difluoro-4'-methoxychalcone

Cat. No.: B1193011
M. Wt: 274.2668
InChI Key: VOKHWXOGLWFVJX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,6-Difluoro-4'-methoxychalcone is a synthetic chalcone derivative provided For Research Use Only (RUO). Chalcones are an important class of compounds recognized as "privileged structures" in medicinal chemistry due to their structural simplicity and extensive bioactivity . They feature an α,β-unsaturated ketone system that is considered a key pharmacophore for interaction with various biological targets . This particular compound is of significant interest for early-stage drug discovery and pharmacological profiling. Researchers can leverage this chalcone to explore its potential multi-target mechanisms of action, which may include the modulation of key cellular signaling pathways. Like other chalcones, this derivative may influence the Nuclear Factor-Erythroid 2 p45 subunit-Related Factor 2 (Nrf2) pathway, which is central to cellular defense and the regulation of antioxidant genes . Furthermore, research on analogous compounds indicates potential for activity against the NF-κB signaling pathway, which plays a critical role in regulating immune responses, inflammation, and cell survival . The strategic 2,6-difluoro and 4'-methoxy substitutions on the aromatic rings are designed to optimize the compound's electronic properties, bioavailability, and binding affinity. Such structural modifications are common in the bioinspired synthesis of chalcone derivatives to enhance potency and reduce toxicity compared to their natural counterparts . Chalcones and their derivatives have demonstrated versatile biological activities in scientific literature, including potential anticancer, antimicrobial, antiviral, and anti-inflammatory effects, making them promising scaffolds for the development of new therapeutic agents . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C16H12F2O2

Molecular Weight

274.2668

IUPAC Name

(E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H12F2O2/c1-20-12-7-5-11(6-8-12)16(19)10-9-13-14(17)3-2-4-15(13)18/h2-10H,1H3/b10-9+

InChI Key

VOKHWXOGLWFVJX-MDZDMXLPSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L6H9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Compound Substituents Key Activity LogP* Source
L6H9 2,6-diF, 4'-OMe NF-κB inhibition ~3.1 Synthetic
2-Bromo-4'-methoxy 2-Br, 4'-OMe AMPK activation ~3.8 Synthetic
4,2'-Dihydroxy-4'-methoxy 4-OH, 2'-OH, 4'-OMe SARS-CoV-2 inhibition ~2.2 Natural
2',6'-Dihydroxy-4'-methoxy 2',6'-diOH, 4'-OMe Antioxidant (predicted) ~1.5 Synthetic

*LogP values estimated using ChemDraw software.

  • Electron-Withdrawing vs. Hydroxyl groups (electron-donating) in natural analogs enhance antioxidant capacity but increase susceptibility to metabolic conjugation.

Research Findings and Therapeutic Potential

  • L6H9 : Demonstrated NF-κB suppression at micromolar concentrations, suggesting utility in inflammatory diseases .
  • Halogenated Analogs : 2-Bromo- and 2-iodo-4'-methoxychalcones reduced body weight gain in obese mice by 20–25%, highlighting their metabolic applications .
  • Natural Derivatives : 4,2'-Dihydroxy-4'-methoxychalcone showed a docking score of −8.2 kcal/mol against SARS-CoV-2 PLpro, comparable to the co-crystallized ligand TTT (−8.5 kcal/mol) .

Q & A

Q. Table 1: Substituent Effects on Biological Activity

CompoundSubstituentsKey ActivityMechanismReference
(E)-2,6-Difluoro-4'-methoxy2,6-F; 4'-OCH3NF-κB inhibitionIKKβ binding
4'-Methoxychalcone4'-OCH3PPARγ activationAdipocyte differentiation
2',6'-Dihydroxy-4'-methoxy2',6'-OH; 4'-OCH3Cytotoxicity (KB cells)ROS generation

Q. Table 2: Analytical Techniques for Characterization

TechniqueApplicationExample Data from Evidence
X-ray diffractionSpatial arrangement of substituentsCrystallographic data for terphenyl chalcones
LC-MS/MSPurity, fragmentation patternsPositive-QTOF spectra (m/z 254.1 → fragments)
1^1H NMRE/Z configuration, substituent positionsδ 7.8 ppm (enone protons)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(e)-2,6-Difluoro-4'-methoxychalcone
Reactant of Route 2
Reactant of Route 2
(e)-2,6-Difluoro-4'-methoxychalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.